molecular formula C13H13ClN2O3S B5717215 5-chloro-2-ethoxy-N-(pyridin-3-yl)benzenesulfonamide

5-chloro-2-ethoxy-N-(pyridin-3-yl)benzenesulfonamide

Cat. No.: B5717215
M. Wt: 312.77 g/mol
InChI Key: VRGIEBZERGTIMZ-UHFFFAOYSA-N
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Description

5-chloro-2-ethoxy-N-(pyridin-3-yl)benzenesulfonamide is an organic compound with the molecular formula C13H13ClN2O3S. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-(pyridin-3-yl)benzenesulfonamide typically involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-N-(pyridin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding sulfonamide derivative .

Scientific Research Applications

5-chloro-2-ethoxy-N-(pyridin-3-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide
  • 5-chloro-2-ethoxy-N-(4-pyridinyl)benzenesulfonamide

Uniqueness

5-chloro-2-ethoxy-N-(pyridin-3-yl)benzenesulfonamide is unique due to its specific structural features, such as the position of the pyridine ring and the chloro group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-chloro-2-ethoxy-N-pyridin-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-2-19-12-6-5-10(14)8-13(12)20(17,18)16-11-4-3-7-15-9-11/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGIEBZERGTIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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